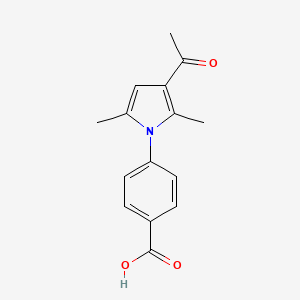

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” is a chemical compound with the CAS Number: 870540-39-9. It has a molecular weight of 257.29 . The compound is solid in physical form .

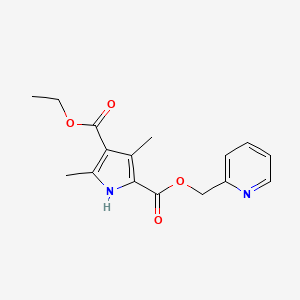

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15NO3/c1-9-8-14(11(3)17)10(2)16(9)13-6-4-12(5-7-13)15(18)19/h4-8H,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” are not available, there are studies on similar compounds that may provide insights .Physical And Chemical Properties Analysis

The compound is solid in physical form and has a molecular weight of 257.29 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound has been found to have significant antibacterial activity . A series of these compounds were prepared and evaluated for their antibacterial properties. Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Antitubercular Activity

In addition to antibacterial properties, some of the synthesized compounds also showed strong antitubercular properties . This suggests that these compounds could be used in the treatment of tuberculosis.

Mecanismo De Acción

Target of Action

The primary targets of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the synthesis of nucleotides and fatty acids, respectively, which are essential for cell growth and replication .

Mode of Action

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption in the synthesis of nucleotides and fatty acids .

Biochemical Pathways

The compound affects the biochemical pathways associated with nucleotide and fatty acid synthesis. By inhibiting the DHFR and enoyl ACP reductase enzymes, it disrupts the normal flow of these pathways, leading to a decrease in the production of nucleotides and fatty acids . This can have downstream effects on various cellular processes that rely on these molecules.

Result of Action

The action of 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . Additionally, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Direcciones Futuras

The compound and its similar structures have potential uses in biological and medical sciences due to their pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Propiedades

IUPAC Name |

4-(3-acetyl-2,5-dimethylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-9-8-14(11(3)17)10(2)16(9)13-6-4-12(5-7-13)15(18)19/h4-8H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJRYCFRNREEOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586159 |

Source

|

| Record name | 4-(3-Acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

CAS RN |

870540-39-9 |

Source

|

| Record name | 4-(3-Acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.